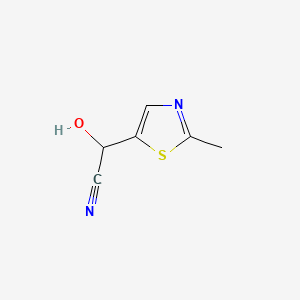![molecular formula C10H7N3O B569671 Pyrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 114722-60-0](/img/structure/B569671.png)
Pyrazolo[1,5-a]quinoxalin-4(5H)-one
Übersicht
Beschreibung
Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the linear formula C10H7N3O . It has a molecular weight of 185.19 .
Synthesis Analysis
The synthesis of new Pyrazolo[1,5-a]quinoxalin-4(5H)-ones can be achieved through a one-pot amidation/N-arylation reaction under transition metal-free conditions . This involves the use of easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines .Molecular Structure Analysis
The Pyrazolo[1,5-a]quinoxalin-4(5H)-one molecule contains a total of 23 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Pyrazole .Chemical Reactions Analysis
The key steps involved in the synthesis of the new 5,6-fused ring system are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Wissenschaftliche Forschungsanwendungen
Opioid Receptor Modulators : A study by Yadav et al. (2022) developed novel Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives as opioid receptor modulators. These compounds were synthesized through a copper-catalyzed oxidative [3 + 2]-annulation process and exhibited antagonistic effects at various opioid receptors, showing promise in opioid-related pharmacology (Yadav et al., 2022).
Synthesis Methods : Wiethan et al. (2016) described an efficient one-pot, transition metal-free method for synthesizing Pyrazolo[1,5-a]quinoxalin-4(5H)-ones. This method involves the formation of an amide intermediate and an intramolecular N-arylation reaction, contributing to the advancement of synthetic organic chemistry (Wiethan et al., 2016).
Excitatory Amino Acid Pharmacology : Research by McQuaid et al. (1992) synthesized a series of heterocyclic-fused quinoxalinones, including Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives. These compounds were found to have significant affinity for the AMPA and NMDA receptors, suggesting their potential in the development of excitatory amino acid antagonists (McQuaid et al., 1992).
Antibacterial Agents : A study by Kim et al. (1996) synthesized novel Pyrazolo[1,5-a]quinoxalines with potential antibacterial properties. One of the compounds showed notable antibacterial activity against various bacterial strains, highlighting its application in the field of antimicrobial research (Kim et al., 1996).
Cholinesterase Inhibitors : Research by Gálvez et al. (2018) on Pyrazolo[1,5-c]quinazolines, a related compound, showed that these derivatives act as cholinesterase inhibitors. This indicates the potential of Pyrazolo[1,5-a]quinoxalin-4(5H)-one in developing treatments for neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).
Wirkmechanismus
Mode of Action
It is known that quinoxalines, a class of compounds to which pyrazolo[1,5-a]quinoxalin-4(5h)-one belongs, can undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants . This leads to the formation of biheterocyclic systems , which may interact with various biological targets.
Biochemical Pathways
Quinoxalines, including pyrazolo[1,5-a]quinoxalin-4(5h)-one, are known to be involved in the synthesis of biologically important condensed derivatives . These derivatives may influence various biochemical pathways, leading to downstream effects.
Result of Action
Some quinoxalines have been reported to possess antineoplastic activity , suggesting that Pyrazolo[1,5-a]quinoxalin-4(5H)-one may also have potential therapeutic effects.
Action Environment
It is known that the synthesis of some quinoxalines can be mediated by visible light , indicating that environmental conditions such as light exposure may influence the synthesis and possibly the action of Pyrazolo[1,5-a]quinoxalin-4(5H)-one.
Safety and Hazards
Zukünftige Richtungen
The future directions for Pyrazolo[1,5-a]quinoxalin-4(5H)-one could involve further exploration of its derivatives as potential PI3Kα inhibitors . Additional similarity search and molecular docking based structural modification could yield a novel series of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives .
Eigenschaften
IUPAC Name |
5H-pyrazolo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZAGNSCZCLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721276 | |
| Record name | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |
CAS RN |
114722-60-0 | |
| Record name | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives that contribute to their interaction with opioid receptors?
A1: Research indicates that the ability of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives to act as opioid receptor antagonists is influenced by specific structural features. Molecular docking studies highlighted the importance of hydrogen bonding interactions between the compounds and the target receptor. For instance, compounds with substitutions at specific positions on the pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold were found to form hydrogen bonds with the hydroxyl group of threonine-111 (T111) within the binding pocket of the human kappa-opioid receptor (hKOR) []. This suggests that incorporating hydrogen bond donors or acceptors at strategic positions on the molecule could enhance binding affinity and potentially improve the antagonistic effect. Further research exploring the structure-activity relationship (SAR) is crucial to optimize the design of more potent and selective opioid receptor modulators based on this scaffold.
Q2: Can you elaborate on the synthetic strategies employed to produce Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives and their advantages?
A2: Two distinct synthetic approaches for Pyrazolo[1,5-a]quinoxalin-4(5H)-ones are described in the research:
- Copper-catalyzed oxidative [3 + 2]-annulation: This method utilizes readily available quinoxalin-2(1H)-one and oxime-O-acetates as starting materials []. The reaction proceeds through a copper-catalyzed cascade involving the generation of a nitrile imine intermediate, followed by a [3+2] cycloaddition with quinoxalin-2(1H)-one, and finally, an oxidative aromatization to yield the desired Pyrazolo[1,5-a]quinoxalin-4(5H)-one. This approach offers advantages such as mild reaction conditions and good functional group tolerance.
- One-pot amidation/N-arylation: This approach involves reacting 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with various primary alkylamines []. This method stands out for its operational simplicity, as it avoids the use of transition metal catalysts. The reaction proceeds through an initial amide bond formation, followed by an intramolecular nucleophilic aromatic substitution to afford the desired Pyrazolo[1,5-a]quinoxalin-4(5H)-one.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




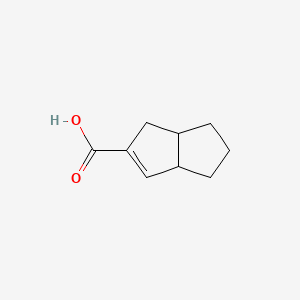
![N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide](/img/structure/B569591.png)

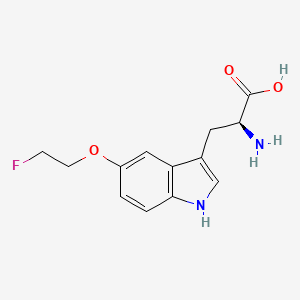
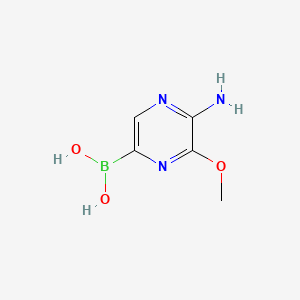

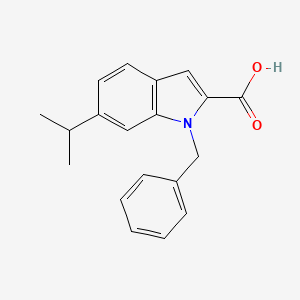


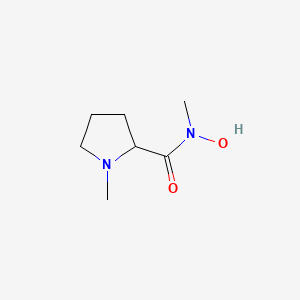
![7,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]isoxazole](/img/structure/B569608.png)
